molecular formula C21H28N2O5S2 B2755899 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide CAS No. 946327-60-2

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide

Cat. No. B2755899
CAS RN: 946327-60-2
M. Wt: 452.58
InChI Key: LDNTUUVMENFWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2). They are relatively unreactive and have been used in various applications, including pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

Sulfonamide derivatives, including those with a tetrahydroquinolin structure, are often synthesized for their potential biological activities. For instance, compounds with the sulfonamide fragment have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines, exploring the underlying molecular mechanisms involved in this process. These compounds could significantly reduce cell proliferation and induced mRNA expression of pro-apoptotic genes, mediated possibly by the activation of certain signaling pathways (Cumaoğlu et al., 2015). Furthermore, Diels-Alder reactions have been utilized to generate N-sulfonyl substituted aza-ortho-xylylenes, leading to tetrahydroquinoline and quinoline derivatives, showcasing the chemical versatility of sulfonamide-containing compounds (Consonni et al., 1996).

Biological Activity and Therapeutic Potential

Isoquinolinesulfonamides, closely related to the compound of interest, have shown potent inhibitory effects on various protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C, highlighting their potential as therapeutic agents in diseases where these kinases play a crucial role (Hidaka et al., 1984). Additionally, sulfonamide derivatives have demonstrated significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Vanparia et al., 2010).

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-4-29(24,25)23-13-5-6-17-7-8-18(14-21(17)23)22-30(26,27)20-11-9-19(10-12-20)28-15-16(2)3/h7-12,14,16,22H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNTUUVMENFWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.